molecular formula C12H14Na8O35S8 B014747 Sucrose octasulfate sodium salt CAS No. 74135-10-7

Sucrose octasulfate sodium salt

Cat. No. B014747
CAS RN: 74135-10-7
M. Wt: 1158.7 g/mol
InChI Key: CPRSOZZDECJZKH-QRDGSJRXSA-F
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose octasulfate sodium salt is a unique anti-ulcer drug. It is a basic aluminum salt of sucrose octasulfate . It is a component of the gastrointestinal protectant sucralfate, which is an alkaline aluminum-sucrose complex .


Synthesis Analysis

Sucralfate, a complex salt composed of aluminium hydroxide and sucrose octasulfate (SOS) polymer, is widely used to treat gastrointestinal diseases such as gastric and duodenal ulcers . Under acidic conditions, sucralfate polymerizes to a viscous adhesive gel, which adheres to inflammatory sites and creates a strong protective gel layer against pepsin, acid, and bile acid .


Molecular Structure Analysis

Sucrose octasulfate sodium salt is a complex salt composed of aluminium hydroxide and sucrose octasulfate (SOS) polymer . It is also known as SOS .


Chemical Reactions Analysis

Sucralfate and SOS improved the pathology scores in a dose-dependent manner, whereas gastric juice pepsin activity was not impaired by therapeutic doses of SOS . As SOS lacks the ability to form a thick gel layer by polymerisation, it was found that SOS directly adheres to the mucosal surface forming a clear homogeneous thin-layer SOS film (>100 μm thick) on the oesophageal mucosal surface .


Physical And Chemical Properties Analysis

Sucrose octasulfate sodium salt is a white powder . It is an alkaline aluminum-sucrose complex that inhibits peptic hydrolysis and raises gastric pH .

Scientific Research Applications

Emulsifier in Various Industries

Sucrose octasulfate sodium salt is used as a sugar-based emulsifier . It has excellent emulsification, dispersion, wetting, and micelle formation properties . These properties make it useful in various industries, including food, pharmaceutical, and personal care .

Enhancer in Agriculture

In the field of agriculture, sucrose octasulfate sodium salt is used as an enhancer for pesticides . It improves the adsorption and penetration of pesticides, thereby increasing their effectiveness .

Treatment for Gastrointestinal Diseases

Sucrose octasulfate sodium salt is a component of Sucralfate, a complex salt composed of aluminium hydroxide and sucrose octasulfate (SOS) polymer . Sucralfate is widely used to treat gastrointestinal diseases such as gastric and duodenal ulcers .

Protection Against Reflux Oesophagitis

Sucrose octasulfate sodium salt has been found to protect the oesophageal mucosa against reflux oesophagitis . It forms a thin layer on the mucosal surface, which helps protect the oesophagus from damage .

Alternative to Synthetic Ingredients

Due to its natural origin, sucrose octasulfate sodium salt is considered an environmentally friendly and sustainable alternative to synthetic ingredients . This makes it a preferred choice in industries looking to reduce their environmental impact .

Research and Development

Sucrose octasulfate sodium salt is used in research and development in the field of chemistry . Its unique properties make it a valuable substance for exploring new applications and improving existing ones .

Future Directions

Sucrose octasulfate dressing significantly improved wound closure of neuro-ischaemic diabetic foot ulcers without affecting safety after 20 weeks of treatment along with standard care . These findings support the use of sucrose octasulfate dressing as a local treatment for neuro-ischemia diabetic foot ulcers . More research is needed to further understand the potential applications of sucrose octasulfate sodium salt.

properties

IUPAC Name

octasodium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRSOZZDECJZKH-QRDGSJRXSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Na8O35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1158.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sucrosofate sodium

CAS RN

74135-10-7
Record name Sucrosofate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074135107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCROSOFATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S391KJ684Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sucrose octasulfate sodium salt
Reactant of Route 2
Sucrose octasulfate sodium salt
Reactant of Route 3
Sucrose octasulfate sodium salt
Reactant of Route 4
Sucrose octasulfate sodium salt
Reactant of Route 5
Sucrose octasulfate sodium salt
Reactant of Route 6
Sucrose octasulfate sodium salt

Citations

For This Compound
32
Citations
T Hayakawa, S Kawasaki, Y Hirayama, T Tsutsui… - Scientific reports, 2019 - nature.com
Sucralfate is effective for the treatment of gastric and duodenal ulcers owing to its protective gel-forming ability. However, the mechanism by which sucralfate protects the oesophageal …
Number of citations: 3 0-www-nature-com.brum.beds.ac.uk
JJ Wolff, TN Laremore, FE Leach III… - … Journal of Mass …, 2009 - journals.sagepub.com
The structural analysis of sulfated carbohydrates such as glycosaminoglycans (GAGs) has been a long-standing challenge for the field of mass spectrometry. The dissociation of …
M Kinoshita, N Kakoi, Y Matsuno… - Biomedical …, 2011 - Wiley Online Library
… The limit of detection was 7.8 µg/mL as a solution of sucrose octasulfate sodium salt. When a solution (250 µg/mL) of sucrose octasulfate sodium salt was used, the sulfate content of …
WC Lee, JJ Hwang, YL Tseng, HE Wang… - Nuclear Instruments and …, 2006 - Elsevier
The purpose of this study is to evaluate the therapeutic efficacy of the liposome encaged with vinorelbine (VNB) and 111 In-oxine on human colorectal adenocarcinoma (HT-29) using …
A Roth, DC Drummond, F Conrad, ME Hayes… - Molecular Cancer …, 2007 - AACR
Targeted delivery of small-molecule drugs has the potential to enhance selective killing of tumor cells. We have identified previously an internalizing single chain [single chain variable …
Number of citations: 100 aacrjournals.org
TN Laremore, S Murugesan, TJ Park, FY Avci… - Analytical …, 2006 - ACS Publications
Direct UV matrix-assisted laser desorption/ionization (MALDI) mass spectrometric analysis of uncomplexed, underivatized, highly sulfated oligosaccharides has been carried out using …
Number of citations: 109 0-pubs-acs-org.brum.beds.ac.uk
K Ohara, JC Jacquinet, D Jouanneau, W Helbert… - Journal of the American …, 2009 - Elsevier
… Sucrose octasulfate sodium salt was a gift from EUTICALS (Milano, Italy). Chondroitin sulfates were synthesized according to known procedures [4, 24]. Carrageenans were prepared …
DC Drummond, C Marx, Z Guo, G Scott, C Noble… - Clinical cancer …, 2005 - AACR
ErbB2-overexpressing human cancers represent potentially sensitive targets for therapy by candidate histone deacetylase (HDAC) inhibitors as we have shown that HDAC inhibitors …
Number of citations: 62 aacrjournals.org
DC Drummond, CO Noble, Z Guo, ME Hayes… - Journal of pharmacology …, 2009 - ASPET
Effective liposomal formulations of vinorelbine (5′ nor-anhydro-vinblastine; VRL) have been elusive due to vinorelbine's hydrophobic structure and resulting difficulty in stabilizing the …
Number of citations: 82 jpet.aspetjournals.org
CO Noble, Z Guo, ME Hayes, JD Marks… - Cancer chemotherapy …, 2009 - Springer
Purpose Liposome and immunoliposome formulations of two vinca alkaloids, vincristine and vinblastine, were prepared using intraliposomal triethylammonium sucroseoctasulfate and …
Number of citations: 108 0-link-springer-com.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.